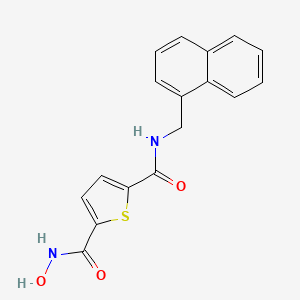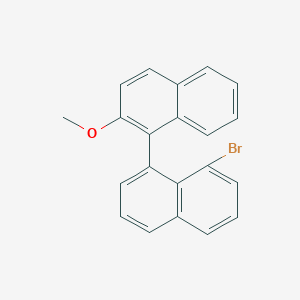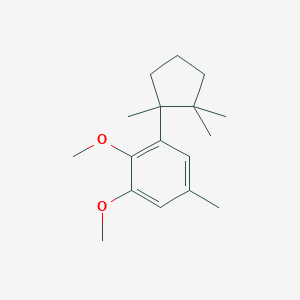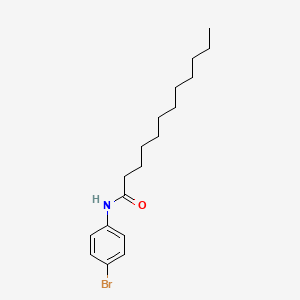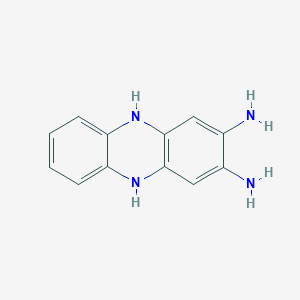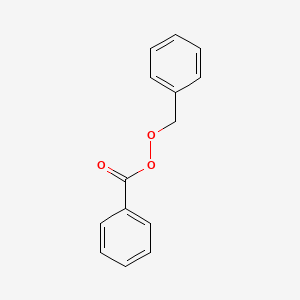
Nitric acid--acetylene (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nitric acid–acetylene (1/1) is a compound formed by the combination of nitric acid and acetylene in a 1:1 molar ratio Nitric acid is a highly corrosive and strong oxidizing agent, while acetylene is a colorless gas widely used as a fuel and a chemical building block
准备方法
Synthetic Routes and Reaction Conditions
The preparation of nitric acid–acetylene (1/1) involves the reaction of nitric acid with acetylene under controlled conditions. The reaction is typically carried out in a well-ventilated area or under a fume hood due to the release of gases and the potential for explosive reactions. The reaction conditions include:
Temperature: The reaction is usually conducted at low temperatures to control the rate of reaction and prevent decomposition.
Pressure: The reaction is carried out at atmospheric pressure.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
Industrial production of nitric acid–acetylene (1/1) follows similar principles but on a larger scale. The process involves the careful handling of both nitric acid and acetylene to ensure safety and efficiency. The reaction is monitored to control the temperature and pressure, and the product is collected and purified for further use.
化学反应分析
Types of Reactions
Nitric acid–acetylene (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides and carbon dioxide.
Reduction: Reduction reactions can lead to the formation of nitrogen-containing compounds and hydrocarbons.
Substitution: The compound can participate in substitution reactions, where the acetylene moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Reaction Conditions: Reactions are typically carried out at controlled temperatures and pressures to ensure safety and efficiency.
Major Products Formed
Oxidation Products: Nitrogen oxides (e.g., nitrogen dioxide) and carbon dioxide.
Reduction Products: Nitrogen-containing compounds (e.g., amines) and hydrocarbons.
Substitution Products: Various substituted acetylene derivatives.
科学研究应用
Nitric acid–acetylene (1/1) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various nitrogen-containing compounds.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of nitric acid–acetylene (1/1) involves the interaction of nitric acid with acetylene to form reactive intermediates. These intermediates can undergo further reactions to produce various products. The molecular targets and pathways involved include:
Nitric Acid: Acts as an oxidizing agent, facilitating the formation of reactive nitrogen species.
Acetylene: Provides a source of carbon and hydrogen for the formation of various compounds.
相似化合物的比较
Similar Compounds
Nitric Acid–Ethylene (1/1): Similar in structure but involves ethylene instead of acetylene.
Nitric Acid–Propylene (1/1): Involves propylene and has different reactivity and applications.
Nitric Acid–Butylene (1/1): Involves butylene and is used in different industrial processes.
Uniqueness
Nitric acid–acetylene (1/1) is unique due to the presence of the acetylene moiety, which imparts distinct reactivity and properties
属性
CAS 编号 |
492459-59-3 |
|---|---|
分子式 |
C2H3NO3 |
分子量 |
89.05 g/mol |
IUPAC 名称 |
acetylene;nitric acid |
InChI |
InChI=1S/C2H2.HNO3/c1-2;2-1(3)4/h1-2H;(H,2,3,4) |
InChI 键 |
PKMYSOAVTNXDKV-UHFFFAOYSA-N |
规范 SMILES |
C#C.[N+](=O)(O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Thieno[2,3-b]thiophene, 3,4-dimethyl-2,5-bis(4-nitrophenyl)-](/img/structure/B14233950.png)
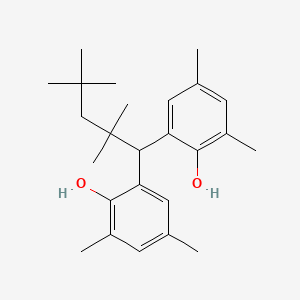
![Ethyl 3-{3-ethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14233961.png)
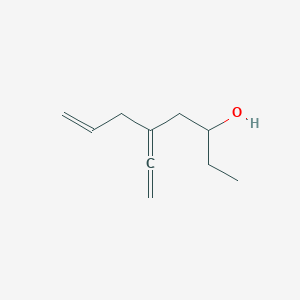
![3-[4-(2H-Tetrazol-5-yl)benzamido]benzoic acid](/img/structure/B14233983.png)


